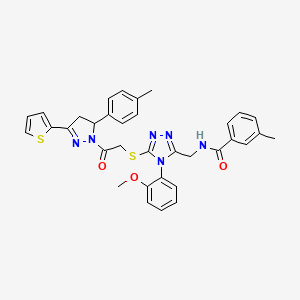
2-Aminohex-4-ynoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Aminohex-4-ynoic acid hydrochloride: is an organic compound with the molecular formula C6H10ClNO2 It is a derivative of amino acids, characterized by the presence of an amino group (-NH2) and a terminal alkyne group (-C≡C-)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Sonogashira Coupling Reaction: One common method for synthesizing 2-Aminohex-4-ynoic acid hydrochloride involves the Sonogashira coupling reaction. This reaction typically uses a palladium catalyst and copper co-catalyst in the presence of a base such as triethylamine.
Hydroamination Reaction: Another synthetic route involves the hydroamination of alkynes.
Industrial Production Methods: Industrial production of this compound often involves large-scale Sonogashira coupling reactions. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 2-Aminohex-4-ynoic acid hydrochloride can undergo oxidation reactions, where the alkyne group is converted to a carbonyl group.
Reduction: The compound can also undergo reduction reactions, where the alkyne group is reduced to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can occur at the amino group, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted amino acids.
Applications De Recherche Scientifique
Chemistry: : In chemistry, 2-Aminohex-4-ynoic acid hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique alkyne group allows for various functionalization reactions, making it valuable in organic synthesis .
Biology: : In biological research, this compound is studied for its potential role in enzyme inhibition. The alkyne group can interact with enzyme active sites, leading to the inhibition of enzyme activity .
Medicine: : In medicine, this compound is explored for its potential therapeutic applications. It has been investigated as a potential inhibitor of gamma-aminobutyric acid transaminase (GABA-T), which could have implications for the treatment of neurological disorders .
Industry: : In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its unique reactivity makes it a valuable intermediate in the synthesis of various chemical products .
Mécanisme D'action
The mechanism of action of 2-Aminohex-4-ynoic acid hydrochloride involves its interaction with enzyme active sites. The alkyne group can form covalent bonds with amino acid residues in the enzyme, leading to the inhibition of enzyme activity. For example, as a GABA-T inhibitor, it prevents the conversion of gamma-aminobutyric acid to L-glutamate, resulting in elevated levels of gamma-aminobutyric acid in the brain .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Aminohex-5-ynoic acid: This compound is structurally similar but lacks the hydrochloride group.
2-Aminopent-4-ynoic acid: This compound has a shorter carbon chain but shares similar reactivity and applications.
Uniqueness: : 2-Aminohex-4-ynoic acid hydrochloride is unique due to its specific combination of an amino group, alkyne group, and hydrochloride salt. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .
Propriétés
IUPAC Name |
2-aminohex-4-ynoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2.ClH/c1-2-3-4-5(7)6(8)9;/h5H,4,7H2,1H3,(H,8,9);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PENKLMKIEJMRLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCC(C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-allyl-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2725105.png)


![2-Methoxy-4-{[(4-methylphenyl)amino]methyl}phenol](/img/structure/B2725110.png)
![1-(4-{[1-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]amino}piperidin-1-yl)ethan-1-one](/img/structure/B2725112.png)







